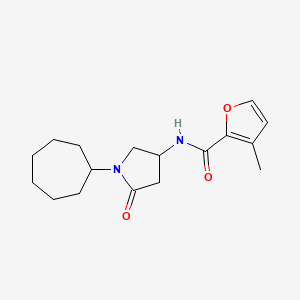
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of this enzyme leads to increased levels of GABA, which can have a calming effect on the brain and may be useful in the treatment of various neurological disorders.
Wirkmechanismus
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide exerts its effects by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have other biochemical and physiological effects. For example, in animal studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neuropeptide galanin, which has been implicated in various neurological disorders. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neurotransmitter glutamate in the brain, which may have implications for its use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its potency as a GABA aminotransferase inhibitor, which allows for lower doses to be used in preclinical studies. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have a favorable safety profile in animal studies. However, one limitation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide. One area of interest is its potential use in the treatment of anxiety disorders, as preclinical studies have shown promising results. Additionally, there is ongoing research into the use of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide in the treatment of addiction, specifically cocaine addiction. Furthermore, there is interest in developing more potent and longer-lasting GABA aminotransferase inhibitors based on the structure of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.
Synthesemethoden
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide can be synthesized using a multi-step process starting with the reaction of 2-furoic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazole ester. This intermediate is then reacted with cycloheptylamine and sodium hydride to form the desired product, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to reduce anxiety-like behavior in animal models and may have potential as an anxiolytic agent. Furthermore, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been studied for its potential use in the treatment of addiction, specifically cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-8-9-22-16(12)17(21)18-13-10-15(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUSUINEVZNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
![3-{7-[3-(dimethylamino)propyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6121261.png)
![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)
![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B6121319.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)
